
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester is an organic compound with a unique structure that includes a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester typically involves the reaction of cyclopentene derivatives with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug precursor or active pharmaceutical ingredient.
Industry: In industrial applications, it can be used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, 2-cyclopenten-1-yl-, 1,1-dimethylethyl ester: This compound has a similar cyclopentene ring structure but differs in the ester group attached.
Carbamic acid, [(acetylamino)methyl]-2-cyclopenten-1-yl-,1,1-dimethylethyl ester: Another related compound with an acetylamino group, which may confer different chemical properties.
Uniqueness
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester stands out due to its specific ester group and the resulting chemical properties
Propiedades
Número CAS |
142819-51-0 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl N-(cyclopent-2-en-1-ylmethyl)carbamate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)9-6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3,(H,9,10) |
Clave InChI |
PMLIVXSASCBXBM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC1CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


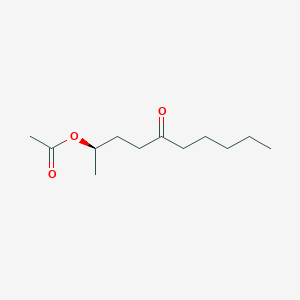
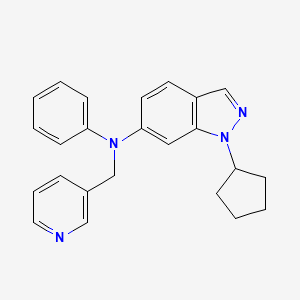
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
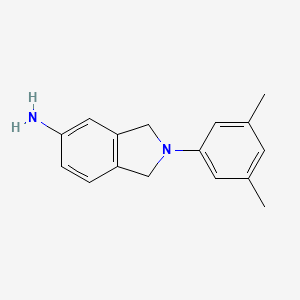

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)


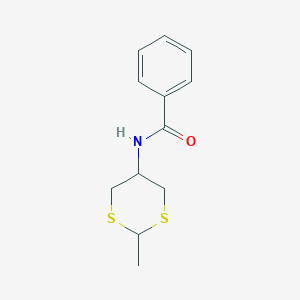
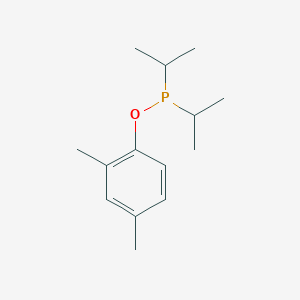
![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)

![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
